molecular formula C14H12N2O4 B5908023 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid

3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid

Cat. No. B5908023
M. Wt: 272.26 g/mol
InChI Key: ZQFGKAWXVVPQLC-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid, also known as ACB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and drug development. ACB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid is not yet fully understood. However, it has been suggested that 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid has also been found to inhibit the activity of certain signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. Additionally, 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid has been shown to have anti-microbial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid in laboratory experiments is its potential as a novel therapeutic agent for the treatment of cancer and inflammatory diseases. 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid has been found to exhibit potent anti-tumor and anti-inflammatory effects in vitro and in vivo, making it a promising candidate for further study. However, one limitation of using 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid in laboratory experiments is its relatively low solubility in water, which may limit its bioavailability and effectiveness in certain applications.

Future Directions

There are several future directions for research on 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid. One potential area of study is the development of 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid-based therapeutics for the treatment of cancer and inflammatory diseases. Another area of research could focus on the optimization of the synthesis method for 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid to improve its bioavailability and effectiveness. Additionally, further studies could investigate the mechanism of action of 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid and its potential interactions with other drugs and compounds.

Synthesis Methods

3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid can be synthesized through a multi-step process, starting with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This is followed by the reaction of 2-furoyl chloride with hydrazine hydrate to form 2-furoyl hydrazine. The final step involves the reaction of 2-furoyl hydrazine with acetic anhydride and 3,5-dinitrobenzoic acid to produce 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid.

Scientific Research Applications

3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid has been shown to have anti-microbial activity against various strains of bacteria.

properties

IUPAC Name

3-[5-[(E)-(acetylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9(17)16-15-8-12-5-6-13(20-12)10-3-2-4-11(7-10)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFGKAWXVVPQLC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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